Diethylphosphoramidous dichloride

Catalog No.
S755271
CAS No.
1069-08-5
M.F
C4H10Cl2NP
M. Wt
174.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylphosphoramidous dichloride

CAS Number

1069-08-5

Product Name

Diethylphosphoramidous dichloride

IUPAC Name

N-dichlorophosphanyl-N-ethylethanamine

Molecular Formula

C4H10Cl2NP

Molecular Weight

174.01 g/mol

InChI

InChI=1S/C4H10Cl2NP/c1-3-7(4-2)8(5)6/h3-4H2,1-2H3

InChI Key

BPEMCEULJQTJMI-UHFFFAOYSA-N

SMILES

CCN(CC)P(Cl)Cl

Canonical SMILES

CCN(CC)P(Cl)Cl

Synthesis of Diethylaminophosphine-Metal Complexes:

DEPN serves as a key starting material for the preparation of a wide range of diethylaminophosphine (DEAP)-metal complexes. These complexes play a crucial role in various catalytic processes, including hydroformylation, hydrogenation, and polymerization reactions. By reacting DEPN with metal precursors under controlled conditions, researchers can tailor the properties of the resulting complex to achieve desired catalytic activity and selectivity.

Precursor for Phosphines and Phosphoramidites:

DEPN acts as a versatile building block for the synthesis of various phosphines and phosphoramidites. These phosphorus-containing compounds find numerous applications in organic synthesis, such as:

  • Phosphine ligands: They act as electron donors in transition-metal complexes, influencing their reactivity and selectivity in various catalytic transformations.
  • Phosphoramidites: They serve as essential building blocks in the synthesis of DNA and RNA oligonucleotides, which are crucial tools in molecular biology research and therapeutic development [].

Phosphitylation of Alcohols:

DEPN can be employed for the phosphitylation of alcohols. This reaction involves the introduction of a phosphorous group (P(O)H) onto an alcohol molecule, leading to the formation of phosphonate esters. These modified alcohols possess unique properties that make them valuable in various applications, including:

  • Biomedical research: Phosphonate esters can mimic the natural behavior of biological molecules, such as nucleotides, and serve as tools for studying biochemical processes and developing new drugs [].
  • Material science: Phosphonate-functionalized materials exhibit desirable properties like flame retardancy, improved adhesion, and corrosion resistance, making them valuable in various industrial applications.

Diethylphosphoramidous dichloride, with the chemical formula C4H10Cl2NPO, is an organophosphorus compound recognized for its utility in organic synthesis. It appears as a colorless to pale yellow liquid and has a molecular weight of 196.06 g/mol. This compound is primarily used as a reagent in various

Depa is a corrosive and toxic compound. It can cause severe skin and eye burns upon contact. Depa fumes are irritating to the respiratory system. It is also highly reactive towards water, releasing hydrochloric acid (HCl) fumes.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling Depa.
  • Work in a well-ventilated fume hood.
  • Avoid contact with water and moisture.
  • Store in a tightly sealed container under inert atmosphere.

Data:

  • LD50 (oral, rat): 130 mg/kg.

  • Phosphorylation: It acts as a phosphorylating agent, converting alcohols into phosphates. This reaction is crucial for the synthesis of phosphate esters, which are important in biochemistry.
  • Buchwald-Hartwig Cross Coupling Reaction: This compound is suitable for coupling reactions involving aryl halides and amines, facilitating the formation of carbon-nitrogen bonds .
  • Hydrolysis: Under aqueous conditions, diethylphosphoramidous dichloride can hydrolyze to produce diethylphosphoramidic acid and hydrochloric acid.

Diethylphosphoramidous dichloride can be synthesized through several methods:

  • Reaction of Diethylamine with Phosphorus Oxychloride: This method involves reacting diethylamine with phosphorus oxychloride, leading to the formation of diethylphosphoramidous dichloride.
  • Phosphorylation of Amines: By reacting phosphorus trichloride with diethylamine, diethylphosphoramidous dichloride can be obtained alongside other byproducts.
  • Direct Chlorination: Chlorination of diethylphosphoramidic acid can yield diethylphosphoramidous dichloride.

These methods highlight the versatility in synthesizing this compound depending on the desired purity and yield .

Diethylphosphoramidous dichloride has several applications:

  • Organic Synthesis: It is widely used as a reagent for phosphorylation reactions in organic synthesis.
  • Pharmaceutical Development: The compound's ability to modify biological molecules makes it valuable in drug development processes.
  • Agricultural Chemistry: It may be utilized in developing agrochemicals due to its potential biological activity.

Interaction studies involving diethylphosphoramidous dichloride focus on its reactivity with various nucleophiles such as alcohols and amines. Research indicates that it can effectively phosphorylate these nucleophiles, forming stable phosphate esters. Additionally, studies have explored its interactions with enzymes, suggesting potential applications in enzyme inhibition or modification .

Diethylphosphoramidous dichloride shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Diethylphosphoramidous dichlorideC4H10Cl2NPOEfficient phosphorylation agent
Dichloro(diethylamino)phosphineC4H10Cl2NPUsed primarily in chemical synthesis
TriphenylphosphineC18H15PCommonly used as a ligand in coordination chemistry
Phosphorus trichloridePCl3Utilized for chlorination reactions

Diethylphosphoramidous dichloride stands out for its dual role as both a phosphorylating agent and a participant in cross-coupling reactions, making it particularly versatile compared to others listed .

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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